2-(Azepan-1-yl)-2-methylpropan-1-amine

Description

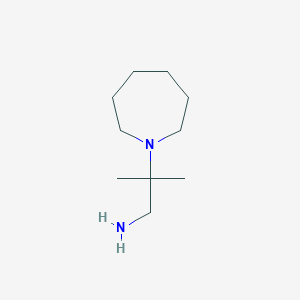

Structure

3D Structure

Properties

IUPAC Name |

2-(azepan-1-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-10(2,9-11)12-7-5-3-4-6-8-12/h3-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFBRMREKVZFMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)N1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428708 | |

| Record name | 2-(azepan-1-yl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21404-90-0 | |

| Record name | 2-(azepan-1-yl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Azepan 1 Yl 2 Methylpropan 1 Amine

Mechanistic Studies of Reactions Involving 2-(Azepan-1-yl)-2-methylpropan-1-amine and its Derivatives

Detailed mechanistic studies are crucial for understanding and controlling the outcomes of chemical reactions. While specific mechanistic investigations for this compound are scarce in the available literature, general principles of amine reactivity and studies on related compounds provide a framework for predicting its behavior.

Kinetic studies, which measure the rate of a chemical reaction, are fundamental to elucidating reaction mechanisms. nih.gov For reactions involving amines, kinetic analysis can help determine the rate-determining step and the influence of reactant concentrations and catalysts. For example, in condensation reactions, controlling the pH is critical, as the rate is often maximal at a specific pH where there is sufficient acid to catalyze the dehydration step without fully protonating and deactivating the amine nucleophile. libretexts.org

Characterization of reaction intermediates is another key aspect of mechanistic studies. Techniques such as spectroscopy (NMR, IR) can be used to identify transient species. In the context of amine reactions, for instance, the formation of a tetrahedral intermediate is a common feature in nucleophilic additions to carbonyl groups. nih.gov While no specific intermediates for reactions of this compound have been reported, it is reasonable to assume their formation based on established mechanisms for amine reactivity.

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. nih.gov Quantum chemical calculations can be used to model the structures and energies of reactants, products, intermediates, and transition states. nih.govresearchgate.net This allows for the prediction of reaction pathways and the rationalization of experimental observations.

For a molecule like this compound, computational studies could be employed to:

Determine the preferred conformations of the molecule. The seven-membered azepane ring is known to have multiple low-energy conformations, which can influence its reactivity. lifechemicals.com

Calculate the proton affinities of the two nitrogen atoms to predict their relative basicities.

Model the transition state structures for various reactions, such as nucleophilic attack or condensation, to understand the factors controlling reaction rates and selectivity.

Investigate the electronic structure to identify the most reactive sites. researchgate.net

While specific computational studies on this compound are not documented in the reviewed literature, such investigations on related sterically hindered amines and azepane derivatives have been performed, providing insights into their reactivity. nih.govresearchgate.netrsc.org

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, can have a profound influence on the reactivity and selectivity of chemical reactions. nih.gov In the case of this compound, the steric hindrance around both nitrogen atoms is a significant factor.

The gem-dimethyl group adjacent to the primary amine creates a sterically congested environment, which could slow down the rate of reactions at this site compared to a less hindered primary amine. rsc.org Similarly, the tertiary amine within the azepane ring is also subject to steric constraints. This steric bulk can influence which of the two amine groups preferentially reacts in a given situation, a concept known as chemoselectivity.

Furthermore, the conformation of the azepane ring can play a crucial role. The relative orientation of the nitrogen lone pair with respect to the rest of the molecule can affect its availability for reaction. Computational studies on azepane have shown that it exists predominantly in a twist-chair conformation. nih.gov The specific conformation adopted by this compound would impact the accessibility of the tertiary amine's lone pair and thus its reactivity.

Derivatization Strategies and Synthetic Transformations of the this compound Moiety

The chemical versatility of this compound, containing both a primary and a tertiary amine, allows for a range of derivatization strategies. These transformations are pivotal for incorporating this scaffold into more complex molecular architectures, thereby modulating its physicochemical and biological properties. The primary amine serves as a key handle for forming new covalent bonds, leading to a variety of functionalized adducts.

Synthesis of Complex Quinazoline (B50416) Derivatives Incorporating the Azepane-Amine Scaffold

The direct synthesis of quinazoline derivatives specifically from this compound is not extensively detailed in the reviewed literature. However, established methodologies for quinazoline synthesis allow for a hypothetical exploration of how this azepane-amine scaffold could be incorporated. Quinazolines are a class of heterocyclic compounds composed of fused benzene (B151609) and pyrimidine (B1678525) rings, and their synthesis often involves the reaction of a 2-aminobenzoyl derivative with a suitable amine or a related nitrogen-containing reactant. organic-chemistry.orgnih.gov

One plausible, albeit theoretical, strategy would involve a multi-step sequence starting with the acylation of this compound with a 2-nitrobenzoyl chloride. Subsequent reduction of the nitro group to an amine would yield an intermediate N-(2-aminobenzoyl) derivative. This intermediate could then undergo intramolecular cyclization, potentially promoted by a dehydrating agent or under thermal conditions, to form a dihydroquinazolinone. Further modifications could then be employed to achieve the desired quinazoline structure.

Another potential approach could leverage copper-catalyzed Ullmann-type coupling reactions, which are used for the synthesis of quinazoline derivatives from substituted (2-bromophenyl)methylamines and amides. organic-chemistry.org In a hypothetical scenario, this compound could be reacted with a suitable 2-halobenzaldehyde or 2-halobenzonitrile to form an intermediate that could then be cyclized to the quinazoline core. Microwave-assisted organic synthesis is another modern technique that has been successfully applied to the synthesis of quinazoline derivatives and could potentially be adapted for this purpose. sphinxsai.com

It is important to underscore that while these synthetic routes are based on well-established principles of quinazoline chemistry, their specific application to this compound would require empirical validation and optimization of reaction conditions.

Formation of Amides, Ureas, and Other Functionalized Adducts

The primary amine of this compound is readily amenable to the formation of a wide array of functionalized adducts, most notably amides and ureas. These transformations are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.

Amide Synthesis:

Amide bond formation is one of the most common and reliable reactions in organic synthesis. The primary amine of the title compound can react with various acylating agents to yield the corresponding amides. Common methods include:

Reaction with Acyl Chlorides: This is a straightforward and often high-yielding method where the amine reacts with an acyl chloride, typically in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. libretexts.org

Coupling with Carboxylic Acids: In the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), carboxylic acids can be activated to react directly with the amine to form an amide bond under mild conditions. organic-chemistry.org This method is particularly useful for sensitive substrates.

The resulting N-(2-(azepan-1-yl)-2-methylpropyl)amides can be further diversified by varying the R-group of the acylating agent, as illustrated in the following table.

| Acylating Agent | Product Structure | Product Name |

| Acetyl chloride | N-(2-(azepan-1-yl)-2-methylpropyl)acetamide | |

| Benzoyl chloride | N-(2-(azepan-1-yl)-2-methylpropyl)benzamide | |

| Cyclopropanecarbonyl chloride | N-(2-(azepan-1-yl)-2-methylpropyl)cyclopropanecarboxamide |

Urea (B33335) Formation:

Ureas are another important class of derivatives that can be synthesized from this compound. The synthesis of unsymmetrical ureas is typically achieved through the reaction of the primary amine with an isocyanate. nih.gov This reaction is generally rapid and proceeds under mild conditions.

The isocyanate itself can be a stable reagent or generated in situ. The diversity of commercially available isocyanates allows for the synthesis of a wide range of urea derivatives.

| Isocyanate | Product Structure | Product Name |

| Phenyl isocyanate | 1-(2-(azepan-1-yl)-2-methylpropyl)-3-phenylurea | |

| Ethyl isocyanate | 1-(2-(azepan-1-yl)-2-methylpropyl)-3-ethylurea | |

| 4-Chlorophenyl isocyanate | 1-(4-chlorophenyl)-3-(2-(azepan-1-yl)-2-methylpropyl)urea |

Other Functionalized Adducts:

Beyond amides and ureas, the primary amine can participate in other important transformations. For instance, reductive amination with aldehydes or ketones can be employed to introduce a new substituent on the nitrogen atom, although this would lead to a secondary amine. Additionally, the formation of sulfonamides via reaction with sulfonyl chlorides is another common derivatization strategy. These reactions expand the chemical space accessible from the this compound scaffold, providing a rich platform for the development of new chemical entities.

Advanced Applications in Organic Synthesis and Materials Science

The Role of 2-(Azepan-1-yl)-2-methylpropan-1-amine as a Versatile Building Block in Complex Molecule Construction

The presence of both a primary and a tertiary amine within the same molecule makes this compound a valuable bifunctional building block. This duality allows for selective reactions and the introduction of the azepane motif into larger, more complex structures.

Vicinal diamines are well-established precursors for the synthesis of a variety of nitrogen-containing heterocycles. The primary and tertiary amine groups of this compound can participate in cyclization reactions to form fused-ring systems. For instance, 1,2-diamines are known to react with 1,2-diketones to yield pyrazine (B50134) rings. mdpi.com While the tertiary amine of the title compound is sterically hindered, the primary amine is available for condensation reactions.

The synthesis of fused imidazole (B134444) and benzothiazole (B30560) derivatives often employs ortho-diamines or ortho-aminothiophenols in condensation reactions with aldehydes. nih.govresearchgate.net The reactivity of the primary amine in this compound suggests its potential utility in similar transformations, leading to the formation of novel heterocyclic structures incorporating the azepane ring. The general reactivity of 1,2-diamines in forming fused heterocycles is well-documented and provides a basis for the potential applications of this specific compound. ucl.ac.uk

| Reactant 1 | Reactant 2 | Resulting Heterocycle | Reference |

| 1,2-Diamine | 1,2-Diketone | Pyrazine | mdpi.com |

| ortho-Diamine | Aldehyde | Fused Imidazole | nih.govresearchgate.net |

| β-nitroamines (precursor to 1,2-diamines) | - | Fused Heterocycles (via intramolecular N-arylation) | ucl.ac.uk |

This table illustrates common reactions of 1,2-diamines to form heterocyclic systems, suggesting potential pathways for this compound.

The synthesis of chemical libraries for drug discovery often relies on the use of versatile building blocks that can be readily modified to generate a diverse range of compounds. Chiral vicinal diamines, for example, are used to create libraries of diazacyclic and triazacyclic small molecules. nih.gov The bifunctional nature of this compound makes it a candidate for the construction of such libraries. The primary amine can be selectively acylated, alkylated, or used in reductive amination reactions, while the azepane nitrogen offers a point for further functionalization, potentially after a ring-opening or modification reaction.

The azepane motif itself is found in a number of biologically active compounds and is considered a privileged structure in medicinal chemistry. acs.orgnih.govresearchgate.netmdpi.com The ability to introduce this scaffold through a building block like this compound is therefore of significant interest for the generation of new pharmacologically active agents. The synthesis of libraries of compounds is a key strategy in modern drug discovery, allowing for the rapid screening of thousands of molecules for biological activity. acs.org

Applications of Azepane-Containing Amines in Polymer and Materials Chemistry

The incorporation of amine functionalities, particularly the azepane group, into polymers can significantly alter their chemical and physical properties. These modifications can lead to materials with enhanced thermal stability, altered solubility, and novel functional capabilities.

Conducting polymers, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), are widely used in organic electronics. The ability to control the conductivity of these materials is crucial for their application in devices like organic electrochemical transistors. dntb.gov.ua One method to reduce the conductivity is through a process called "dedoping," which can be achieved by treating the polymer with a basic compound.

Aliphatic amines have been extensively studied as dedoping agents for PEDOT:PSS. The mechanism involves the amine acting as both a reducing agent and a Brønsted-Lowry base. mdpi.com Amines can reduce the oxidized PEDOT chains via single electron transfer and can also deprotonate the PSS component. mdpi.com The structure of the amine plays a critical role in its dedoping efficiency. Studies have shown that diamines with two non-tertiary amine groups are particularly effective at dedoping PEDOT:PSS, leading to a significant decrease in conductivity. dntb.gov.ua

| Amine Type | Dedoping Efficiency | Reference |

| Aliphatic Polyamines | High | mdpi.com |

| Diamines with two non-tertiary amine groups | High | dntb.gov.ua |

| Triethylamine (B128534) (tertiary monoamine) | Mild | mdpi.com |

This table summarizes the dedoping efficiency of different types of amines on PEDOT:PSS.

The primary amine group of this compound serves as a reactive handle for grafting this molecule onto existing polymer backbones or for use as a monomer in polymerization reactions. For example, amine-functionalized polymers can be synthesized by reacting polymers with amine-containing molecules. nih.gov This can be used to alter the surface properties of materials, for instance, to improve adhesion or biocompatibility. researchgate.netresearchgate.net

The synthesis of functional aliphatic polyamides can be achieved through the ring-opening polymerization of azepane-containing monomers. researchgate.netacs.org While this compound itself is not a lactam, its diamine structure allows it to be used as a chain extender or cross-linking agent in the synthesis of polyamides and polyurethanes. The incorporation of the azepane ring can influence the thermal and mechanical properties of the resulting polymer.

Exploration of Catalytic and Reagent Applications in Synthetic Transformations

The presence of both a sterically hindered tertiary amine and a primary amine suggests potential applications for this compound as a catalyst or reagent in organic synthesis. Sterically hindered amines are often used as non-nucleophilic bases in elimination reactions. mdpi.com The azepane nitrogen in the title compound could potentially fulfill this role.

Furthermore, chiral diamines are widely used as ligands in asymmetric catalysis. nih.govnih.gov While this compound is not inherently chiral, it could be resolved into its enantiomers or used to synthesize chiral derivatives that could act as ligands for transition metal catalysts. For example, ruthenium complexes with chiral diamines have been used for the highly enantioselective hydrogenation of sterically hindered enones. nih.gov The combination of a soft tertiary amine and a hard primary amine could also lead to interesting reactivity and selectivity in catalytic processes.

Potential as Ligands in Transition Metal-Catalyzed Processes

The utility of 1,2-diamines as ligands in transition metal-catalyzed reactions is well-established. rsc.orgnih.gov They form stable chelate complexes with a variety of metals, and their electronic and steric properties can be fine-tuned to influence the reactivity and selectivity of the metallic center. mdpi.com For instance, N,N'-dialkylated diamines are often superior to unsubstituted versions, providing higher reaction rates and preventing undesirable side reactions like ligand N-arylation. nih.gov

The structure of this compound is notable for its inherent asymmetry and steric bulk. The primary amine and the tertiary azepane nitrogen can coordinate to a metal center, forming a stable five-membered chelate ring. The gem-dimethyl group imposes significant steric hindrance around the catalytic site, which can be crucial for achieving high selectivity in asymmetric transformations. While further substitution on the nitrogen atoms can sometimes lead to less efficient catalysts, the specific arrangement in this compound presents an intriguing balance of steric and electronic features. nih.gov

Based on the performance of analogous N,N'-dialkylated cyclohexane-1,2-diamine ligands, it can be postulated that complexes derived from this compound could be effective in a range of catalytic reactions. researchgate.netrudn.ru These include transformations like the Meerwein-Ponndorf-Verley reduction and the Henry reaction. sci-hub.se The steric environment created by the azepane and gem-dimethyl groups could create a well-defined chiral pocket around the metal, potentially leading to high enantioselectivity in asymmetric catalysis.

Evaluation as Organocatalysts in Asymmetric Synthesis

Asymmetric organocatalysis has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative for producing chiral molecules. mdpi.com Chiral primary and secondary amines, particularly those derived from proline and other diamine scaffolds, are among the most successful classes of organocatalysts. unibo.it These catalysts typically operate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. nih.gov

The compound this compound possesses the key functional groups of a bifunctional amine catalyst. The primary amine can react with a carbonyl compound (an aldehyde or ketone) to form an enamine intermediate, which can then engage in various asymmetric C-C bond-forming reactions. nih.gov The tertiary amine of the azepane ring can act as a Brønsted base or a hydrogen-bond directing group, helping to orient the second reactant and control the stereochemical outcome of the reaction. This bifunctional activation mechanism is a hallmark of many highly effective organocatalysts. mdpi.com

Given its structural features, this compound is a promising candidate for catalyzing reactions such as asymmetric Michael additions and aldol (B89426) reactions. sci-hub.senih.gov In the Michael addition of a ketone to a nitroalkene, for example, the primary amine would form an enamine with the ketone, while the tertiary amine could activate the nitroalkene through hydrogen bonding. The steric bulk provided by the gem-dimethyl groups would likely play a critical role in differentiating the enantiotopic faces of the reactants, thereby inducing high enantioselectivity. mdpi.com While specific experimental data for this compound is not available, the performance of structurally related diamine organocatalysts in similar transformations underscores its potential. sci-hub.semdpi.com

Advanced Characterization Methodologies for 2 Azepan 1 Yl 2 Methylpropan 1 Amine and Its Synthetic Products

Comprehensive Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multi-dimensional NMR experiments are crucial for the definitive assignment of all proton and carbon signals in a complex molecule like 2-(azepan-1-yl)-2-methylpropan-1-amine.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals would be expected for the protons of the azepane ring, the methylene (B1212753) bridge, the gem-dimethyl groups, and the primary amine group. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For the target molecule, one would anticipate signals corresponding to the carbons of the azepane ring, the quaternary carbon, the gem-dimethyl carbons, and the methylene carbon adjacent to the azepane nitrogen.

2D NMR Techniques: To unambiguously assign these signals, several 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system, which is invaluable for tracing the connectivity of protons within the azepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connectivity between different fragments of the molecule, such as linking the methylene bridge to the azepane ring and the gem-dimethyl-substituted carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution. researchgate.net

A representative, though not experimentally verified for this specific compound, set of expected NMR data is presented below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₂ | 1.10 (s, 6H) | 25.0 |

| C(CH₃)₂ | - | 40.0 |

| CH₂-N(azepane) | 2.45 (s, 2H) | 60.0 |

| Azepane CH₂ (alpha to N) | 2.60 (t, 4H) | 55.0 |

| Azepane CH₂ (beta to N) | 1.60 (m, 4H) | 28.0 |

| Azepane CH₂ (gamma to N) | 1.50 (m, 4H) | 27.0 |

| NH₂ | 1.20 (s, 2H) | - |

Note: These are predicted values and may differ from experimental results. s = singlet, t = triplet, m = multiplet.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing a very precise mass measurement of the molecular ion, HRMS can confirm the molecular formula of this compound, which is C₁₀H₂₂N₂. nih.gov

Expected HRMS Data:

Molecular Formula: C₁₀H₂₂N₂

Monoisotopic Mass: 170.1783 g/mol nih.gov

Observed m/z for [M+H]⁺: 171.1859

Fragmentation Pattern: In addition to the molecular ion, mass spectrometry provides information about the structure through the analysis of fragmentation patterns. For aliphatic amines, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, several key fragmentation pathways can be predicted.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is particularly useful for analyzing complex mixtures, such as the crude product of a synthesis, to identify the target compound and any impurities or byproducts. A reverse-phase LC method would typically be employed, with the mass spectrometer providing mass information for each eluting peak. For a related compound, 2-amino-2-methylpropan-1-ol, a mobile phase of acetonitrile (B52724) and water with a formic acid modifier is suitable for MS detection. sielc.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Fragment Structure |

| 171 | [M+H]⁺ | [C₁₀H₂₃N₂]⁺ |

| 154 | [M-NH₂]⁺ | [C₁₀H₂₀N]⁺ |

| 98 | [Azepane-CH₂]⁺ | [C₆H₁₂N]⁺ |

| 84 | [Azepane]⁺ | [C₅H₁₀N]⁺ |

| 73 | [C₄H₁₁N]⁺ | [(CH₃)₂C(NH₂)CH₂]⁺ |

Note: These are predicted fragmentation patterns. The base peak will depend on the ionization conditions.

Chromatographic Methods for Purification and Analytical Separation

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the analytical assessment of its purity.

Flash Chromatography and Preparative Chromatography Techniques

Following a chemical synthesis, the crude product mixture often contains the desired compound along with unreacted starting materials, reagents, and byproducts. Flash chromatography is a rapid and efficient method for purifying multigram quantities of the target compound. Due to the basic nature of the amine groups in this compound, silica (B1680970) gel is a common stationary phase, but it may require deactivation with a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849) in the eluent, to prevent peak tailing and irreversible adsorption. A gradient of a polar solvent (e.g., methanol (B129727) or ethyl acetate) in a non-polar solvent (e.g., hexanes or dichloromethane) is typically used to elute the compounds from the column.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) can be used for final purification to achieve very high purity levels, albeit on a smaller scale than flash chromatography. The principles are similar to analytical HPLC but with larger columns and higher flow rates.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of a sample of this compound. UPLC, which uses smaller stationary phase particles, offers higher resolution and faster analysis times compared to traditional HPLC.

For a basic amine like the target compound, several HPLC modes can be considered:

Reversed-Phase HPLC: This is the most common mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). To achieve good peak shape for the basic amine, an acidic modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase to protonate the amine and reduce interactions with residual silanols on the stationary phase.

HILIC (Hydrophilic Interaction Liquid Chromatography): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It can be an effective alternative for polar compounds that are poorly retained in reversed-phase chromatography.

Chiral HPLC: If the synthesis of a derivative of this compound results in a chiral center, chiral HPLC with a specialized chiral stationary phase would be necessary to separate the enantiomers and determine the enantiomeric excess.

Table 3: Representative HPLC/UPLC Method Parameters for Analysis of an Aliphatic Amine

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm for UPLC) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm (if derivatized) or Mass Spectrometry (LC-MS) |

Note: These are typical starting conditions and would require optimization for the specific compound.

Crystallographic Techniques for Solid-State Structural Elucidation (e.g., X-ray Diffraction)

While NMR provides the structure in solution, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details. To perform this analysis, a suitable single crystal of this compound or a solid derivative must first be grown. This can often be achieved by slow evaporation of a solvent from a concentrated solution of the pure compound.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. This would confirm the connectivity established by NMR and also reveal the conformation of the azepane ring (e.g., chair or boat-like) and the orientation of the side chain in the crystal lattice.

As of the current literature review, no public crystal structure data for this compound is available. However, the technique remains the gold standard for solid-state structural confirmation. For related heterocyclic compounds, X-ray crystallography has been used to determine the crystal system, space group, and intermolecular interactions, such as hydrogen bonding. researchgate.net

Future Research Perspectives and Emerging Directions for 2 Azepan 1 Yl 2 Methylpropan 1 Amine

Development of Sustainable Synthetic Protocols for Azepane Amine Scaffolds

The synthesis of azepane derivatives has traditionally been challenging due to the slow kinetics of forming seven-membered rings. nih.gov Future research is increasingly focused on developing more efficient, atom-economic, and environmentally benign synthetic strategies.

Key approaches that are poised for further development include:

Ring-Expansion Reactions: Methods involving the expansion of more readily available five- or six-membered rings, such as piperidines or pyrrolidines, are a cornerstone of azepane synthesis. researchgate.netrsc.org Future work will likely focus on improving the stereoselectivity and regioselectivity of these expansions, as demonstrated in the diastereomerically pure synthesis of azepane derivatives from piperidine (B6355638) precursors. rsc.org The use of novel catalysts and reaction conditions to drive these transformations under milder, more sustainable conditions is a critical area of exploration. researchgate.net

Tandem and Domino Reactions: Multi-component reactions and tandem cyclizations that build molecular complexity in a single step are highly desirable for their efficiency. The Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes to produce trifluoromethyl-substituted azepines is a prime example of an efficient, atom-economic approach that could be adapted for azepane amine scaffolds. nih.gov Similarly, domino hydrogenolytic conditions have been used for the final debenzylation and intramolecular reductive amination steps to form the azepane ring. acs.org

Computer-Assisted Synthesis Planning (CASP): The use of computational tools like AiZynthfinder is emerging as a powerful strategy to identify viable and efficient synthetic routes from commercially available starting materials. acs.org Such programs can analyze vast databases of chemical reactions to propose novel and practical pathways, including predicting that many azepanes are accessible via Beckmann rearrangement of cyclohexanone (B45756) oximes. acs.org This in-silico approach can accelerate the discovery of sustainable protocols by minimizing experimental trial-and-error.

Green Chemistry Approaches: The development of syntheses that utilize greener solvents (like water), microwave irradiation instead of conventional heating, or solvent-free conditions represents a significant push towards sustainability. researchgate.netnih.gov For instance, a versatile method for creating polycyclic pyrimidoazepine derivatives works under both conventional heating and microwave heating in solvent-free systems. nih.gov

| Synthetic Strategy | Key Features | Potential for Sustainability | Reference |

|---|---|---|---|

| Piperidine Ring Expansion | Excellent stereoselectivity and regioselectivity. | High efficiency reduces waste from isomeric byproducts. | rsc.org |

| Cu(I)-Catalyzed Tandem Amination/Cyclization | Atom-economic, forms multiple bonds in one operation. | Reduces step count, energy consumption, and solvent use. | nih.gov |

| Silyl-aza-Prins Cyclization | High yields and good diastereoselectivity using InCl₃ catalyst. | Efficient use of starting materials. | researchgate.net |

| Olefin Cross-Metathesis & Hydrogenation | Enantioselective access to optically active scaffolds. | Catalytic approach minimizes stoichiometric reagents. | chemistryviews.org |

| Microwave-Assisted Synthesis | Can be performed in solvent-free systems. | Reduces reaction times and energy input, eliminates solvent waste. | nih.gov |

Exploration of Novel Reactivity and Unprecedented Transformations Involving the Azepane Amine Moiety

Beyond improving existing synthetic routes, a key future direction is the discovery of new chemical reactions that exploit the unique structural and electronic properties of the azepane amine moiety. This involves designing transformations that are currently inaccessible and could lead to novel molecular architectures.

Emerging areas of exploration include:

Catalytic Functionalization: The development of catalytic systems for the late-stage functionalization of the azepane ring is a significant goal. This could involve C-H activation strategies to introduce new substituents directly onto the heterocyclic ring, providing rapid access to a diverse library of analogues from a common intermediate like 2-(azepan-1-yl)-2-methylpropan-1-amine.

Stereoselective Aminohydroxylation: The osmium-catalyzed tethered aminohydroxylation (TA) reaction represents a powerful method for installing nitrogen and oxygen functionalities with complete regio- and stereocontrol. acs.orgnih.gov Applying this and similar methodologies to precursors of this compound could yield highly functionalized and stereochemically complex derivatives. For example, the reaction of an aroyloxycarbamate intermediate with a catalytic amount of K₂OsO₂(OH)₄ can afford an oxazolidinone in excellent yield, which can then be hydrolyzed to the corresponding amino derivative. acs.orgnih.gov

Tandem Cyclization Reactions: The silyl-aza-Prins cyclization, which reacts silyl (B83357) bis(homoallylic) amines with aldehydes, demonstrates how the choice of catalyst (e.g., InCl₃ vs. TMSOTf) can completely alter the reaction outcome, leading to either azepanes or tetrahydropyrans. researchgate.net Further exploration of catalyst-controlled reaction pathways could unlock unprecedented transformations and access to diverse heterocyclic systems from a single azepane amine precursor.

Ring-Opening and Rearrangement: Investigating the controlled ring-opening of the azepane nucleus or its rearrangement into other heterocyclic systems could provide pathways to novel chemical scaffolds. Such transformations could be triggered by specific reagents, light (photochemistry), or electrochemical methods.

Advanced Computational Studies for Deeper Understanding of Reactivity and Structure-Property Relationships

Computational chemistry is an indispensable tool for modern chemical research, and its application to azepane amine systems is set to expand significantly. Advanced computational studies offer a deeper understanding that can guide experimental work, saving time and resources.

Future research in this area will likely focus on:

Reaction Mechanism Rationalization: Density Functional Theory (DFT) level calculations have been used to rationalize the results of cycloaddition processes involving azepane precursors. researchgate.net Future studies will undoubtedly apply DFT and other high-level computational methods to elucidate the mechanisms of novel transformations, identify transition states, and explain observed stereoselectivity and regioselectivity.

Stereochemical Analysis: Semi-empirical molecular orbital calculations have been successfully employed to investigate the regiochemistry and stereochemistry of piperidine ring expansion processes to form azepanes. rsc.org Continued use and refinement of these computational models will be crucial for predicting the conformational preferences of flexible seven-membered rings, such as the boat-like conformation often adopted by the azepane ring in various derivatives. nih.gov

Structure-Property Prediction: Computational methods can predict the physicochemical properties of novel azepane amine derivatives before they are synthesized. This includes predicting solubility, lipophilicity, and potential for CNS penetration, as has been done for N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides. nih.govresearchgate.net This predictive power is invaluable for prioritizing synthetic targets in drug discovery programs.

Virtual Screening and Target Identification: Polypharmacology browsers and other computational tools can predict potential biological targets for novel scaffolds. acs.org For this compound and its future derivatives, these methods can generate hypotheses about their biological activity, guiding experimental screening efforts.

| Computational Method | Application | Insight Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Rationalizing cycloaddition outcomes. | Understanding reaction pathways and product formation. | researchgate.net |

| Semi-empirical Molecular Orbital Calculations | Investigating ring expansion stereochemistry. | Predicting and explaining the regiochemistry and stereochemistry of reactions. | rsc.org |

| X-Ray Crystallography & Conformation Analysis | Determining solid-state molecular structure. | Confirming molecular conformations (e.g., boat vs. twist-chair) and supramolecular assembly. | nih.govnih.gov |

| Pharmacokinetic Modeling | Predicting brain-plasma ratios. | Assessing CNS penetration potential for drug candidates. | nih.govresearchgate.net |

Expansion into Novel Areas of Materials Science and Supramolecular Chemistry Utilizing Azepane Amine Constructs

While azepanes are well-established in medicinal chemistry, their potential in materials science and supramolecular chemistry is an emerging frontier. The unique steric and electronic features of the azepane amine moiety can be harnessed to create ordered, functional materials.

Promising future directions include:

Self-Assembling Systems: The ability of azepane derivatives to form distinct supramolecular assemblies through intermolecular hydrogen bonds is a key area for future research. nih.gov Studies have shown that even closely related benzo[b]pyrimido[5,4-f]azepines can form different types of chains or sheets in the solid state depending on their substitution patterns. nih.govnih.gov By systematically modifying the structure of compounds like this compound, it may be possible to program the self-assembly of these molecules into predictable and functional supramolecular architectures, such as nanotubes, vesicles, or gels.

Functional Polymers and Hybrid Materials: The primary and secondary amine functionalities in azepane constructs are ideal handles for polymerization or for grafting onto other materials. Research has demonstrated the covalent conjugation of an azepane-containing molecule to chitosan (B1678972) to create a composite hydrogel material. researchgate.net This hybrid material showed potential for bone tissue engineering applications. researchgate.net Future work could explore the incorporation of the this compound scaffold into a wider range of polymers to create materials with tailored thermal, mechanical, or biological properties.

Molecular Recognition and Sensing: The defined three-dimensional structure of the azepane ring, combined with its hydrogen bonding capabilities, makes it an interesting candidate for host-guest chemistry. Future research could focus on designing azepane-based receptors that can selectively bind to specific ions or small molecules. The integration of a chromophore or fluorophore could then transform these receptors into chemosensors for environmental or biological monitoring.

Q & A

Q. What are the primary synthetic routes for 2-(Azepan-1-yl)-2-methylpropan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For reductive amination, ketone intermediates (e.g., 2-methylpropanal derivatives) react with azepane under hydrogenation with catalysts like Pd/C or Raney Ni . For nucleophilic substitution, tert-butyl groups (e.g., 2-methylpropan-1-amine derivatives) react with azepane in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C). Yield optimization requires careful control of stoichiometry, solvent choice (e.g., THF for milder conditions), and catalyst loading. Impurities like tertiary amine byproducts may form if excess azepane is used .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR identifies protons on the azepane ring (δ 1.4–1.8 ppm, multiplet) and methyl groups (δ 1.2–1.3 ppm, singlet). C NMR confirms quaternary carbons (e.g., C-2 of the propanamine backbone at δ 45–50 ppm) .

- IR : Stretching vibrations for N-H (3300–3500 cm) and C-N (1250–1350 cm) confirm amine functionality .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve enantiomers and detect molecular ions (e.g., [M+H] at m/z 185) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like electrophilic substitution or oxidation. For example:

- Electrophilic Substitution : The bulky azepane group directs reactivity to the less hindered methylpropan-1-amine moiety. Activation energies for bromination at C-2 are ~25 kcal/mol lower than at the azepane ring .

- Oxidation : QM/MM simulations show tertiary amine oxidation to nitroxide radicals requires strong oxidants (e.g., mCPBA), with steric hindrance from azepane slowing kinetics .

- Validation : Compare computed IR spectra and reaction barriers with experimental data to refine models .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from:

- Enantiomeric Purity : Chiral centers (e.g., C-2) influence receptor binding. Use chiral HPLC (Chiralpak AD-H column) to verify enantiopurity (>98% ee) and retest activity .

- Solubility Variability : Test in standardized buffers (e.g., PBS with 0.5% DMSO) to control aggregation. Dynamic Light Scattering (DLS) confirms nanoaggregate formation at high concentrations (>100 µM) .

- Assay Conditions : Reproduce studies under identical pH (7.4), temperature (37°C), and co-solvent conditions. For example, alkaline conditions (pH >9) may deprotonate the amine, altering membrane permeability .

Q. How can reaction engineering principles improve the scalability of this compound synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Mitigate exothermic risks in reductive amination by using microreactors with controlled residence times (2–5 min) and in-line IR monitoring .

- Membrane Separation : Ceramic membranes (e.g., ZrO) separate unreacted azepane (MW 99.2 g/mol) from the product (MW 184.3 g/mol) via nanofiltration, reducing downstream purification steps .

- Process Optimization : Design of Experiments (DoE) evaluates factors like temperature, pressure, and catalyst reuse. For example, a Pareto chart may reveal catalyst decay after 3 cycles, prompting regeneration protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.